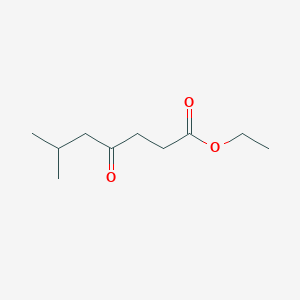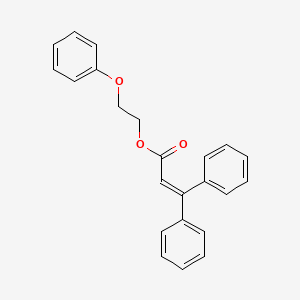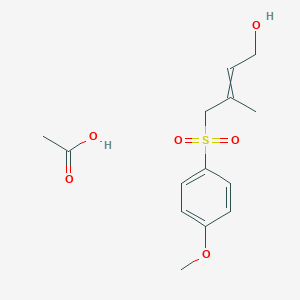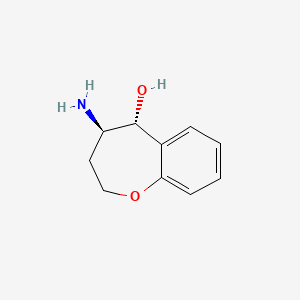
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a benzoxepin ring fused with an amino and hydroxyl group, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with an appropriate amine, followed by cyclization using a suitable catalyst. The reaction conditions often include controlled temperatures and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzoxepin derivatives, which can be further utilized in different applications.
Scientific Research Applications
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxepin derivatives and chiral amino alcohols. Examples include:
- (4R,5R)-5-Amino-1-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one .
- (4R,5R)-1,2-dithiane-4,5-diol .
Uniqueness
What sets (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol apart is its unique combination of functional groups and chiral centers, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
58331-00-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4R,5R)-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C10H13NO2/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12/h1-4,8,10,12H,5-6,11H2/t8-,10-/m1/s1 |
InChI Key |
YRMMRFYPKHSIDT-PSASIEDQSA-N |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@H]([C@@H]1N)O |
Canonical SMILES |
C1COC2=CC=CC=C2C(C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


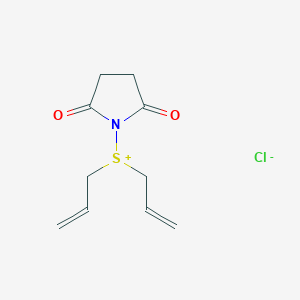
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
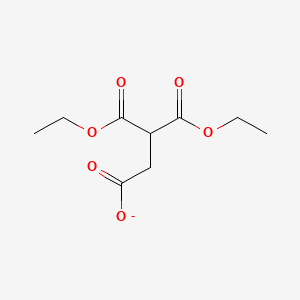

![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)

![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)

